Cas no 87299-64-7 (Ethyl 5-sulfamoylfuran-2-carboxylate)

Ethyl 5-sulfamoylfuran-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-sulfamoylfuran-2-carboxylate
- ChemDiv2_000745
- Oprea1_123715
- HMS1371B19
- ethyl 5-(aminosulfonyl)-2-furoate
- 5-Sulfamoyl-furan-2-carboxylic acid ethyl ester
- Ethyl 5-sulfamoylfuran-2-carboxylate
-
- MDL: MFCD03017268
- インチ: 1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11)
- InChIKey: QMZFVLHEHUPKBC-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C(=O)OCC)O1)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 307
- トポロジー分子極性表面積: 108
Ethyl 5-sulfamoylfuran-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB543534-1g |
Ethyl 5-sulfamoylfuran-2-carboxylate; . |
87299-64-7 | 1g |
€1062.20 | 2024-04-16 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1578-1g |
5-Sulfamoyl-furan-2-carboxylic acid ethyl ester |
87299-64-7 | 97% | 1g |
¥8569.06 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1578-100mg |
5-Sulfamoyl-furan-2-carboxylic acid ethyl ester |
87299-64-7 | 97% | 100mg |
¥2841.78 | 2025-01-20 | |
abcr | AB543534-250 mg |
Ethyl 5-sulfamoylfuran-2-carboxylate; . |
87299-64-7 | 250MG |
€450.50 | 2022-07-28 | ||
Enamine | EN300-22456433-0.25g |
ethyl 5-sulfamoylfuran-2-carboxylate |
87299-64-7 | 95% | 0.25g |
$1447.0 | 2024-06-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1578-1g |
5-Sulfamoyl-furan-2-carboxylic acid ethyl ester |
87299-64-7 | 97% | 1g |
8310.82CNY | 2021-05-08 | |
abcr | AB543534-1 g |
Ethyl 5-sulfamoylfuran-2-carboxylate; . |
87299-64-7 | 1g |
€1,057.80 | 2022-07-28 | ||
Enamine | EN300-22456433-10g |
ethyl 5-sulfamoylfuran-2-carboxylate |
87299-64-7 | 10g |
$6758.0 | 2023-09-15 | ||
1PlusChem | 1P01K4MK-250mg |
5-Sulfamoyl-furan-2-carboxylicacidethylester |
87299-64-7 | 97% | 250mg |
$319.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1003967-1g |
ethyl 5-sulfamoylfuran-2-carboxylate |
87299-64-7 | 95% | 1g |
$700 | 2024-07-24 |
Ethyl 5-sulfamoylfuran-2-carboxylate 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
Ethyl 5-sulfamoylfuran-2-carboxylateに関する追加情報
Ethyl 5-sulfamoylfuran-2-carboxylate (CAS No. 87299-64-7): A Comprehensive Overview
Ethyl 5-sulfamoylfuran-2-carboxylate (CAS No. 87299-64-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique furan ring structure and sulfamoyl functional group, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The Ethyl 5-sulfamoylfuran-2-carboxylate molecule has been extensively studied for its potential applications in drug development, particularly in the design of novel therapeutic agents targeting a variety of diseases.
The chemical structure of Ethyl 5-sulfamoylfuran-2-carboxylate consists of a furan ring substituted with a sulfamoyl group at the 5-position and an ethyl ester at the 2-position. This configuration imparts distinct reactivity and solubility characteristics, making it a versatile building block in organic synthesis. The presence of the sulfamoyl group enhances the compound's ability to participate in hydrogen bonding interactions, which is crucial for its role in medicinal chemistry applications.
In recent years, there has been growing interest in the development of furan-based derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the furan moiety often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The Ethyl 5-sulfamoylfuran-2-carboxylate (CAS No. 87299-64-7) derivative has been explored as a precursor in the synthesis of several lead compounds that show promise in preclinical studies.
One of the most notable applications of Ethyl 5-sulfamoylfuran-2-carboxylate is in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine due to their efficacy against various bacterial infections. The sulfamoyl group in Ethyl 5-sulfamoylfuran-2-carboxylate serves as a key functional moiety that can be further modified to produce more complex sulfonamide derivatives with enhanced pharmacological profiles.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Ethyl 5-sulfamoylfuran-2-carboxylate. These improvements have not only reduced the cost of production but also opened up new possibilities for its use in large-scale pharmaceutical applications. Researchers have developed novel catalytic processes that facilitate the introduction of the sulfamoyl group into the furan ring, thereby optimizing the yield and purity of the final product.
The biological activity of Ethyl 5-sulfamoylfuran-2-carboxylate has been investigated in various preclinical models. Initial studies have shown that this compound exhibits inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, it has been found to modulate the activity of enzymes such as carbonic anhydrase, which plays a crucial role in conditions like glaucoma and altitude sickness. Additionally, derivatives of this compound have shown potential as inhibitors of bacterial enzymes responsible for drug resistance.
The synthetic utility of Ethyl 5-sulfamoylfuran-2-carboxylate extends beyond its direct biological activity. It serves as an important intermediate in the preparation of more complex molecules, including peptidomimetics and kinase inhibitors. The ability to functionalize both the furan ring and the sulfamoyl group allows for extensive structural modifications, enabling chemists to tailor the properties of derived compounds to specific therapeutic needs.
In conclusion, Ethyl 5-sulfamoylfuran-2-carboxylate (CAS No. 87299-64-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for synthesizing biologically active molecules, particularly those targeting infectious diseases and metabolic disorders. As synthetic chemistry continues to evolve, further exploration of this compound and its derivatives is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
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